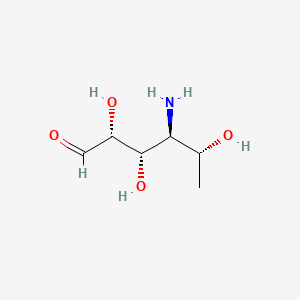
Thomosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thomosamine is a useful research compound. Its molecular formula is C6H13NO4 and its molecular weight is 163.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
Thomosamine is primarily recognized for its role in the biosynthesis of glycosylated compounds. It serves as a precursor for several biologically active molecules, particularly in the synthesis of antibiotics and other therapeutic agents.
Glycosylation Processes
This compound is involved in glycosylation reactions, where it contributes to the formation of glycosidic bonds. This process is crucial for the biological activity of many natural products, including antibiotics like pradimicin B. The enzyme pdmS has been identified as responsible for attaching this compound to create this compound, demonstrating its importance in antibiotic biosynthesis .
Antibiotic Development
Research has indicated that this compound derivatives can enhance the efficacy of existing antibiotics. For instance, modifications to this compound have been explored to improve the antimicrobial activity of pradimicin derivatives against resistant bacterial strains .
Pharmaceutical Applications
This compound's unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Agents
This compound has been studied for its potential as an antimicrobial agent. Its derivatives have shown promise against a range of pathogens, including Gram-positive bacteria. The modification of this compound can lead to compounds with enhanced antibacterial properties, which are critical in addressing antibiotic resistance .
Anticancer Research
Recent studies have begun to investigate the role of this compound in cancer therapeutics. Its ability to modify glycoproteins may influence cell signaling pathways involved in tumorigenesis. Preliminary findings suggest that this compound derivatives could potentially inhibit cancer cell proliferation, warranting further investigation into their mechanisms .
Biotechnology Applications
In biotechnology, this compound is utilized in various applications ranging from enzyme engineering to the development of biosensors.
Enzyme Engineering
Biosensor Development
This compound-based compounds are being explored for use in biosensors due to their ability to interact selectively with biomolecules. These sensors can be designed to detect specific pathogens or biomarkers associated with diseases, enhancing diagnostic capabilities .
Case Studies and Data Tables
The following table summarizes key studies that illustrate the applications of this compound across different fields:
Propriétés
Numéro CAS |
17272-51-4 |
|---|---|
Formule moléculaire |
C6H13NO4 |
Poids moléculaire |
163.173 |
Nom IUPAC |
(2R,3S,4S,5R)-4-amino-2,3,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5+,6-/m1/s1 |
Clé InChI |
UEHGPSGGFKLPTD-DPYQTVNSSA-N |
SMILES |
CC(C(C(C(C=O)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















